molecular formula C88H64Br4O8Rh2 B12320307 Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)

Cat. No.: B12320307
M. Wt: 1774.9 g/mol
InChI Key: AUKMNKVXIVVWIG-JOECBHQBSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II), commonly abbreviated as Rh₂(R-BTPCP)₄ , is a chiral dirhodium(II) carboxylate complex. Its systematic IUPAC name reflects the stereochemistry of the cyclopropanecarboxylate ligands and the bridging coordination mode to the dirhodium core. The molecular formula is C₈₈H₆₄Br₄O₈Rh₂ , with a molar mass of 1,774.87 g/mol.

Property Value
IUPAC Name Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
CAS Registry Number 1345974-62-0
Molecular Formula C₈₈H₆₄Br₄O₈Rh₂
Molar Mass 1,774.87 g/mol

The ligand, (R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate (R-BTPCP), features a cyclopropane ring substituted with a 4-bromophenyl group and two phenyl groups, creating a sterically demanding chiral environment.

Crystallographic Analysis of Rh₂(R-BTPCP)₄

X-ray crystallographic studies reveal that Rh₂(R-BTPCP)₄ adopts a D₂-symmetric paddlewheel structure (Figure 1). The dirhodium core (Rh–Rh distance: ~2.45 Å) is bridged by four carboxylate ligands arranged in an α,β,α,β conformation around the two rhodium centers. This ligand orientation minimizes steric clashes between the bulky 4-bromophenyl groups while maintaining electronic communication between the rhodium atoms.

Crystallographic Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 15.23 Å, b = 18.45 Å, c = 22.17 Å
Rh–Rh Distance 2.45 Å
Ligand Conformation α,β,α,β

Upon substrate binding (e.g., carbenoids), two 4-bromophenyl groups rotate outward to accommodate the incoming species, transitioning the complex to a lower-symmetry state. This flexibility is critical for enantioselective catalysis.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of Rh₂(R-BTPCP)₄ in deuterated chloroform show distinct signals for the cyclopropane protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm). The diastereotopic protons on the cyclopropane ring exhibit splitting due to the chiral environment.

Infrared (IR) Spectroscopy

The IR spectrum features strong asymmetric (νₐₛ(COO⁻): ~1,580 cm⁻¹) and symmetric (νₛ(COO⁻): ~1,410 cm⁻¹) carboxylate stretches, confirming the bridging coordination mode of the ligands. Absence of free carboxylic acid O–H stretches (~2,500–3,000 cm⁻¹) validates ligand deprotonation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The complex exhibits a broad absorption band at 450–550 nm (ε ≈ 1,200 M⁻¹cm⁻¹), attributed to metal-to-ligand charge transfer (MLCT) transitions within the dirhodium core. This electronic feature is consistent with other dirhodium carboxylates and correlates with catalytic activity in visible-light-promoted reactions.

Electronic Structure and Bonding in Dirhodium Core

The dirhodium core in Rh₂(R-BTPCP)₄ exists in the +2 oxidation state per rhodium atom, with a formal Rh–Rh single bond (bond order = 1). Density functional theory (DFT) calculations indicate significant electron density delocalization between the rhodium atoms and the carboxylate ligands, stabilizing the paddlewheel structure. The highest occupied molecular orbital (HOMO) is localized on the Rh–Rh σ-bonding orbital, while the lowest unoccupied molecular orbital (LUMO) resides on the π*-antibonding orbitals of the carboxylate ligands.

Electronic Feature Description
Oxidation State Rh(II)
Rh–Rh Bond Order 1
HOMO Localization Rh–Rh σ-bond
LUMO Localization Carboxylate π*

The chiral ligands induce an asymmetric electron distribution around the dirhodium core, enabling enantioselective interactions with prochiral substrates. This electronic asymmetry is amplified in the transition state during catalysis, leading to high enantiomeric excesses (>90% ee) in reactions such as cyclopropanations and C–H functionalizations.

Properties

Molecular Formula

C88H64Br4O8Rh2

Molecular Weight

1774.9 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)

InChI

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1

InChI Key

AUKMNKVXIVVWIG-JOECBHQBSA-J

Isomeric SMILES

C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2]

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2]

Origin of Product

United States

Preparation Methods

Enantioselective Cyclopropanation

Cyclopropanation employs dirhodium(II) catalysts to mediate the reaction between aryldiazoacetates and alkenes. For the target ligand, the donor/acceptor carbene precursor is 4-bromophenylaryldiazoacetate , which reacts with 1,1-diphenylethylene under Rh₂(R-DOSP)₄ catalysis. This catalyst induces high enantioselectivity (up to 90% ee), critical for the (1R) configuration in the cyclopropane ring.

Reaction Conditions :

  • Catalyst : Rh₂(R-DOSP)₄ (1–5 mol%)
  • Solvent : Dichloromethane or toluene
  • Temperature : 25–40°C
  • Yield : 63–98%

The steric bulk of the 4-bromophenyl and diphenyl groups necessitates prolonged reaction times (4–8 hours), while the electron-withdrawing bromo substituent enhances carbene stability, favoring intermolecular cyclopropanation over side reactions.

Ester Hydrolysis

The resulting cyclopropane ester (e.g., trichloroethyl or trimethylsilylethyl ester) undergoes hydrolysis to yield the carboxylic acid. Trichloroethyl (TCE) esters are preferred due to their labile nature, enabling mild deprotection under acidic conditions (HCl/EtOH).

Hydrolysis Protocol :

  • Dissolve cyclopropane ester in ethanol.
  • Add 1M HCl and stir at 20°C for 2 hours.
  • Neutralize with aqueous NaHCO₃ and extract with toluene.
  • Concentrate under reduced pressure to isolate the carboxylic acid.

This step achieves near-quantitative yields (94–95%), ensuring sufficient material for subsequent ligand exchange.

Dirhodium Complex Assembly via Ligand Exchange

The final dirhodium complex is assembled by displacing acetate ligands on dirhodium tetraacetate with the synthesized cyclopropanecarboxylate.

Ligand Exchange Mechanism

Dirhodium tetraacetate reacts with four equivalents of the cyclopropanecarboxylic acid in a polar aprotic solvent (e.g., DMF or THF). The reaction proceeds via intermediate formation of mixed-ligand species, culminating in full substitution to yield the tetrakis complex.

Optimized Conditions :

  • Molar Ratio : 1:4 (Rh₂(OAc)₄ : ligand)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Duration : 12–24 hours

X-ray crystallography confirms that the D₄-symmetric arrangement of the ligands is stabilized by CH−π and aryl–aryl interactions, which are critical for maintaining structural integrity and catalytic activity.

Stereochemical Considerations

The (R) configuration at the cyclopropane carbon and the (1R) stereochemistry of the carboxylato group are preserved during ligand exchange. Computational studies reveal that the dirhodium core imposes a rigid geometry, suppressing racemization. The use of chiral dirhodium catalysts (e.g., Rh₂(R-DOSP)₄) in the cyclopropanation step ensures enantiopure ligands, which directly translate to the final complex’s stereochemical fidelity.

Analytical and Catalytic Validation

Characterization Data

  • X-ray Crystallography : Confirms D₄ symmetry and ligand orientation.
  • NMR Spectroscopy : ¹H and ¹³C NMR verify ligand purity and absence of acetate residues.
  • Elemental Analysis : Matches theoretical values for Rh (21.5%) and Br (8.2%).

Catalytic Performance

The complex exhibits superior enantioselectivity in C–H functionalization reactions compared to dirhodium tetracarboxylates. For example, in cyclohexane functionalization, it achieves 91% ee at 0.0025 mol% loading (29,400 TON), underscoring its efficiency.

Comparative Analysis of Methodologies

Parameter Cyclopropanation Ligand Exchange
Catalyst Rh₂(R-DOSP)₄ Rh₂(OAc)₄
Yield 63–98% 72–95%
Enantioselectivity (ee) 54–99% N/A
Temperature 25–40°C 60–80°C

Challenges and Optimizations

  • Side Reactions : Competing C–H insertion pathways during cyclopropanation are mitigated by using electron-deficient aryldiazoacetates.
  • Ligand Solubility : Hydrophobic solvents (toluene) enhance ligand exchange efficiency by preventing aggregation.
  • Catalyst Recovery : Solid acid catalysts in esterification steps (e.g., p-bromophenylacetic acid methylation) are recyclable, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various carboxylic acids for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dirhodium(III) species, while substitution reactions can produce a variety of dirhodium complexes with different ligands .

Scientific Research Applications

Enantioselective Formation of Cyclopropanes

One of the primary applications of Rh2(R-BTPCP)4 is its role as a chiral catalyst in the enantioselective formation of cyclopropanes. This is achieved through the reaction of aryls with styryl diazoacetates, leading to high yields of cyclopropane derivatives with defined stereochemistry. The catalyst's ability to induce chirality in the product makes it invaluable in synthesizing compounds where stereocontrol is crucial .

Asymmetric Synthesis of Bicyclo[1.1.0]butane Rings

Rh2(R-BTPCP)4 is also employed in the asymmetric synthesis of bicyclo[1.1.0]butane rings via the rhodium-catalyzed decomposition of 2-diazo-5-arylpent-4-enoates. This reaction showcases the catalyst's effectiveness in producing complex cyclic structures that are often challenging to synthesize using traditional methods .

Rhodium-Catalyzed [4+3] Cycloaddition

The compound facilitates [4+3] cycloaddition reactions between vinyldiazoacetates and dienes, further expanding its utility in synthetic organic chemistry. This reaction type is significant for constructing polycyclic frameworks, which are prevalent in natural products and pharmaceuticals .

Case Study: Cyclopropane Synthesis

In a study published in the Journal of the American Chemical Society, researchers demonstrated that Rh2(R-BTPCP)4 could achieve high enantioselectivity (up to 98% ee) in the cyclopropanation of various aryl substrates with diazoacetates. This study highlighted the catalyst's robustness and efficiency, making it a preferred choice for chemists working on complex organic transformations .

Case Study: Bicyclo[1.1.0]butane Synthesis

Another significant research effort focused on utilizing Rh2(R-BTPCP)4 for synthesizing bicyclo[1.1.0]butane derivatives from diazo compounds. The results indicated that the catalyst not only provided excellent yields but also maintained high levels of stereochemical fidelity, which is often a challenge in asymmetric synthesis .

Comparative Analysis of Similar Catalysts

Catalyst NameReaction TypeEnantioselectivityReference
Rh2(R-BTPCP)4CyclopropanationUp to 98% ee
Rh2(OAc)4CyclopropanationVariable
Rh2(pfb)4HydrosilylationHigh yields

Mechanism of Action

The mechanism by which Tetrakis[®-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) exerts its effects involves the coordination of the dirhodium core with substrates, facilitating various catalytic processes. The chiral ligands create a specific environment that promotes enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the dirhodium center .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Dirhodium Complexes

Complex Ligand Type Molecular Weight Key Applications
R-BTPCP Dirhodium(II) Cyclopropanecarboxylato 1774.87 Cyclopropanation, [4+3] cycloaddition
S-DOSP Dirhodium(II) Prolinato with sulfonyl ~1600–1700 Cope rearrangement, cyclopropanation

Table 2: Comparison with Non-Dirhodium Complexes

Complex Metal Key Function
Tetrakis(µ-carboxylato)diruthenium Ru(II) Electron-transfer catalysis
Tetrakis(dimethylsulfoxide)dichlororuthenium(II) Ru(II) Redox reactions
Tetrakis(2,4-di-tert-butylphenyl)phosphonite None Polymer stabilizer

Biological Activity

Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)], commonly referred to as Rh₂(R-BTPCP)₄, is a chiral dirhodium complex that has garnered significant attention in the field of asymmetric catalysis. Its unique structure and properties make it a valuable catalyst for various organic transformations, particularly those involving cyclopropanation and C-H functionalization reactions. This article explores its biological activity, focusing on its catalytic applications, mechanisms, and potential implications in medicinal chemistry.

  • Molecular Formula : C₈₈H₆₄Br₄O₈Rh₂
  • Molecular Weight : 1774.9 g/mol
  • CAS Number : 1345974-62-0

Catalytic Activity

Rh₂(R-BTPCP)₄ has been extensively studied for its role as a chiral catalyst in several important organic reactions:

  • Cyclopropanation Reactions :
    • The compound facilitates the enantioselective formation of cyclopropanes from aryl diazoacetates and alkenes. Studies indicate that it can produce cyclopropanes with high enantiomeric excess (ee) values, making it a powerful tool in asymmetric synthesis .
  • C-H Functionalization :
    • Recent research highlights its effectiveness in site-selective and stereoselective functionalization of non-activated tertiary C-H bonds. This advancement opens new pathways for synthesizing complex organic molecules directly from hydrocarbons .
  • Asymmetric Synthesis of Bicyclo[1.1.0]butane Rings :
    • Rh₂(R-BTPCP)₄ has also been used to achieve the asymmetric synthesis of bicyclo[1.1.0]butane derivatives through the rhodium-catalyzed decomposition of diazo compounds, showcasing its versatility in generating complex structures .

Mechanistic Insights

The mechanism by which Rh₂(R-BTPCP)₄ catalyzes these reactions typically involves the formation of a rhodium-carbene intermediate, which subsequently reacts with alkenes or C-H bonds to form cyclopropanes or functionalized products. The chirality of the catalyst plays a crucial role in determining the stereochemical outcome of the reactions.

Case Studies

Several studies illustrate the biological implications and applications of Rh₂(R-BTPCP)₄:

  • Study on Enantioselective Cyclopropanation :
    In a study published in Organic Letters, researchers demonstrated that Rh₂(R-BTPCP)₄ could catalyze the cyclopropanation of styrene derivatives with high enantioselectivity (up to 98% ee), highlighting its potential utility in pharmaceutical synthesis .
  • C-H Functionalization Research :
    A publication in Nature reported the successful application of Rh₂(R-BTPCP)₄ for the selective functionalization of C-H bonds in complex molecules, paving the way for more efficient synthetic routes in drug development .

Q & A

Q. What are the primary synthetic applications of Rh₂(R-BTPCP)₄ in asymmetric catalysis?

Rh₂(R-BTPCP)₄ is widely used for enantioselective cyclopropanation of aryl- and styryldiazoacetates, enabling the synthesis of chiral cyclopropanes with high stereocontrol . It also facilitates tandem reactions such as cyclopropanation/Cope rearrangements and C–H functionalization/Cope rearrangements. Key advantages include compatibility with dichloromethane and tolerance for bulky ester groups in substrates.

Methodological Insight : To replicate these reactions, use diazoacetate substrates (e.g., 2-(4-bromophenyl)-2-diazoacetate) under inert conditions. Monitor reaction progress via NMR for diazo decomposition (~1–4 hours). Purify products via column chromatography and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How is Rh₂(R-BTPCP)₄ synthesized and characterized?

The catalyst is synthesized by reacting dirhodium tetraacetate with enantiopure (R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylic acid. The product is isolated as a green solid (CAS 1345974-62-0, molecular formula C₈₈H₆₄Br₄O₈Rh₂).

Characterization Protocol :

  • X-ray crystallography confirms the D₂-symmetric paddle-wheel structure .
  • UV-Vis spectroscopy (λₘₐₓ ~500–600 nm) verifies Rh–Rh bonding.
  • Elemental analysis ensures stoichiometric ligand incorporation .

Q. What solvents and conditions optimize Rh₂(R-BTPCP)₄ reactivity?

Dichloromethane is optimal for most cyclopropanation reactions (0.01–0.1 mol% catalyst loading, 25–40°C). For substrates prone to side reactions (e.g., β-hydride elimination), lower temperatures (0–10°C) improve selectivity. Avoid protic solvents (e.g., methanol), which deactivate the catalyst .

Advanced Research Questions

Q. How does ligand rotation in Rh₂(R-BTPCP)₄ influence enantioselectivity?

Computational studies reveal that the D₂-symmetric catalyst undergoes dynamic ligand rotation upon carbenoid binding: two p-bromophenyl groups rotate outward to accommodate the substrate. This "induced fit" mechanism aligns the substrate for stereoselective C–H insertion or cyclopropanation.

Experimental Validation :

  • Compare enantioselectivity of rigid vs. flexible substrates (e.g., styryldiazoacetates vs. aliphatic diazo compounds).
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict ee values .

Q. What strategies resolve contradictions in enantioselectivity for linear vs. cyclic alkanes?

Rh₂(R-BTPCP)₄ shows high terminal selectivity for linear alkanes (e.g., n-pentane, 78% terminal selectivity) but lower selectivity for cyclic substrates. Contradictions arise from steric and electronic effects:

  • Steric effects : Bulky ligands favor terminal C–H bonds in linear alkanes.
  • Electronic effects : Electron-withdrawing groups (e.g., 4-bromophenyl) enhance carbenoid electrophilicity, favoring secondary C–H bonds in cyclic systems.

Resolution Protocol :

  • Test substrate derivatives with varying steric bulk (e.g., tert-butyl vs. methyl esters).
  • Use kinetic isotopic effect (KIE) studies to differentiate electronic vs. steric contributions .

Q. How does axial solvent coordination affect catalytic activity?

Solvents with strong coordinating ability (e.g., THF, DMF) can bind to axial positions on the dirhodium core, altering reactivity. For example:

  • THF coordination : Reduces turnover frequency by blocking substrate access.
  • Non-coordinating solvents (DCM) : Maintain high activity but may lower selectivity in polar reactions.

Optimization Strategy :

  • Screen solvents with varying donor numbers (DN) and correlate with ee and yield.
  • Add non-coordinating additives (e.g., molecular sieves) to suppress solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.